Cas no 2229495-26-3 (2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid)

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid
- EN300-1774642
- 2229495-26-3
-
- インチ: 1S/C6H7N3O5/c10-4(6(11)12)1-3-2-7-8-5(3)9(13)14/h2,4,10H,1H2,(H,7,8)(H,11,12)
- InChIKey: XEBHYFPLHRSVGM-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)CC1C=NNC=1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 201.03857033g/mol
- どういたいしつりょう: 201.03857033g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 132Ų
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1774642-1g |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |
2229495-26-3 | 1g |
$1929.0 | 2023-09-20 | ||
Enamine | EN300-1774642-1.0g |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |
2229495-26-3 | 1g |
$1929.0 | 2023-06-03 | ||
Enamine | EN300-1774642-0.5g |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |
2229495-26-3 | 0.5g |
$1851.0 | 2023-09-20 | ||
Enamine | EN300-1774642-2.5g |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |
2229495-26-3 | 2.5g |
$3782.0 | 2023-09-20 | ||
Enamine | EN300-1774642-5.0g |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |
2229495-26-3 | 5g |
$5594.0 | 2023-06-03 | ||
Enamine | EN300-1774642-10g |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |
2229495-26-3 | 10g |
$8295.0 | 2023-09-20 | ||
Enamine | EN300-1774642-0.1g |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |
2229495-26-3 | 0.1g |
$1697.0 | 2023-09-20 | ||
Enamine | EN300-1774642-10.0g |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |
2229495-26-3 | 10g |
$8295.0 | 2023-06-03 | ||
Enamine | EN300-1774642-0.05g |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |
2229495-26-3 | 0.05g |
$1620.0 | 2023-09-20 | ||
Enamine | EN300-1774642-0.25g |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |
2229495-26-3 | 0.25g |
$1774.0 | 2023-09-20 |
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acidに関する追加情報
Introduction to 2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid (CAS No. 2229495-26-3)
2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229495-26-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of nitro-substituted pyrazole derivatives, which are widely studied for their potential biological activities. The structural motif of this molecule, featuring a hydroxy group and a nitro-substituted pyrazole ring, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.
The significance of 2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid lies in its unique chemical structure, which combines functional groups that are known to exhibit various pharmacological effects. The presence of a hydroxyl group (-OH) on the propanoic acid moiety enhances its solubility and reactivity, making it an attractive scaffold for medicinal chemists. Additionally, the nitro group (-NO₂) attached to the pyrazole ring introduces electrophilicity and potential redox activity, which are crucial for modulating biological pathways.
In recent years, there has been a surge in research focused on nitro-pyrazole derivatives due to their diverse biological activities. These compounds have been investigated for their potential roles in anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of functional groups in 2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid suggests that it may interact with multiple targets within biological systems, making it a versatile compound for therapeutic development.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The pyrazole ring is a well-documented pharmacophore that appears in numerous drugs and natural products. Its ability to bind to enzymes and receptors with high affinity makes it an invaluable component in drug design. The nitro group further enhances this potential by providing additional interaction points and modulating electronic properties.
Recent studies have highlighted the importance of nitro-substituted heterocycles in medicinal chemistry. For instance, nitro-pyrazoles have been shown to exhibit potent inhibitory effects on various enzymes involved in inflammatory pathways. This has led to their investigation as potential therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease. The hydroxy group in 2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid may also contribute to its bioactivity by participating in hydrogen bonding interactions with biological targets.
The synthesis of 2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the nitro-substituted pyrazole precursor, followed by functionalization at the 4-position with a hydroxymethyl group derived from glycolic acid or its derivatives. The final step involves carboxylation to introduce the carboxylic acid functionality at the 3-position of the propanoic acid chain.
In terms of pharmacological evaluation, 2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid has been tested in various in vitro and in vivo models. Preliminary results suggest that it may possess significant anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central players in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The potential therapeutic applications of this compound are broad and include conditions where inflammation plays a critical role. For example, it may be explored as a treatment for chronic inflammatory diseases such as osteoarthritis and psoriasis. Additionally, its ability to modulate redox-sensitive pathways makes it an attractive candidate for neurodegenerative diseases where oxidative stress is a major contributing factor.
From a chemical biology perspective, 2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid offers insights into how structural modifications can influence biological activity. The interplay between the hydroxyl group and the nitro group provides a unique framework for studying enzyme-substrate interactions. This knowledge can be leveraged to design more potent and selective inhibitors for therapeutic use.
The compound's stability under various conditions is another critical aspect that must be considered during its development. Factors such as pH sensitivity, temperature resistance, and solubility profile will determine its suitability for different applications. Researchers are also exploring ways to enhance its bioavailability through prodrug strategies or formulation techniques.
In conclusion, 2-hydroxy-3-(3-nitro-1H-pyrazol-4-yloctanoic acid) (CAS No. 22294952653) represents a promising area of research with significant potential in pharmaceutical development. Its unique structural features make it an ideal candidate for further investigation into anti-inflammatory and other therapeutic applications. As our understanding of its biological activities continues to grow, so too will its relevance in addressing complex medical challenges.
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